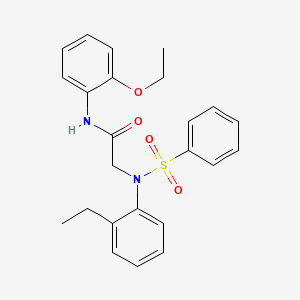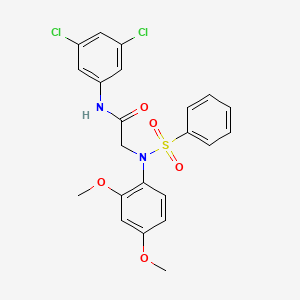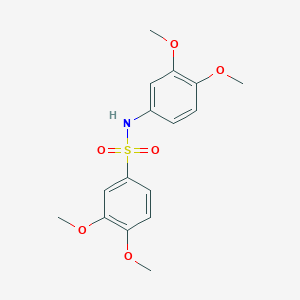
N~1~-(2-ethoxyphenyl)-N~2~-(2-ethylphenyl)-N~2~-(phenylsulfonyl)glycinamide
説明
N~1~-(2-ethoxyphenyl)-N~2~-(2-ethylphenyl)-N~2~-(phenylsulfonyl)glycinamide, also known as EPPG, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic properties. EPPG is a glycine transporter 1 (GlyT1) inhibitor that has been shown to improve cognitive function and memory in animal models, making it a promising candidate for the treatment of cognitive disorders.
作用機序
N~1~-(2-ethoxyphenyl)-N~2~-(2-ethylphenyl)-N~2~-(phenylsulfonyl)glycinamide works by inhibiting the activity of the glycine transporter 1 (GlyT1), which is responsible for the reuptake of glycine in the brain. By inhibiting GlyT1, N~1~-(2-ethoxyphenyl)-N~2~-(2-ethylphenyl)-N~2~-(phenylsulfonyl)glycinamide increases the concentration of glycine in the synapse, leading to enhanced NMDA receptor activity and improved cognitive function.
Biochemical and Physiological Effects
N~1~-(2-ethoxyphenyl)-N~2~-(2-ethylphenyl)-N~2~-(phenylsulfonyl)glycinamide has been shown to have a number of biochemical and physiological effects in animal models. These include increased levels of glycine in the brain, enhanced NMDA receptor activity, and improved synaptic plasticity. N~1~-(2-ethoxyphenyl)-N~2~-(2-ethylphenyl)-N~2~-(phenylsulfonyl)glycinamide has also been shown to increase the expression of brain-derived neurotrophic factor (BDNF), a protein that plays a key role in the growth and survival of neurons.
実験室実験の利点と制限
N~1~-(2-ethoxyphenyl)-N~2~-(2-ethylphenyl)-N~2~-(phenylsulfonyl)glycinamide has several advantages for use in lab experiments. It is readily available and has a well-established synthesis method, making it easy to obtain and use in research. N~1~-(2-ethoxyphenyl)-N~2~-(2-ethylphenyl)-N~2~-(phenylsulfonyl)glycinamide has also been extensively studied, with a large body of literature supporting its potential therapeutic properties. However, there are also limitations to using N~1~-(2-ethoxyphenyl)-N~2~-(2-ethylphenyl)-N~2~-(phenylsulfonyl)glycinamide in lab experiments. It has a relatively short half-life and can be rapidly metabolized, making it difficult to maintain stable levels in the body. Additionally, the effects of N~1~-(2-ethoxyphenyl)-N~2~-(2-ethylphenyl)-N~2~-(phenylsulfonyl)glycinamide may vary depending on the dosage and duration of treatment.
将来の方向性
There are several potential future directions for research on N~1~-(2-ethoxyphenyl)-N~2~-(2-ethylphenyl)-N~2~-(phenylsulfonyl)glycinamide. One area of interest is the development of more potent and selective GlyT1 inhibitors that can improve cognitive function without causing side effects. Another area of research is the investigation of N~1~-(2-ethoxyphenyl)-N~2~-(2-ethylphenyl)-N~2~-(phenylsulfonyl)glycinamide's potential therapeutic properties in other neurological disorders, such as depression and anxiety. Additionally, further studies are needed to understand the long-term effects of N~1~-(2-ethoxyphenyl)-N~2~-(2-ethylphenyl)-N~2~-(phenylsulfonyl)glycinamide treatment and its potential for clinical use.
科学的研究の応用
N~1~-(2-ethoxyphenyl)-N~2~-(2-ethylphenyl)-N~2~-(phenylsulfonyl)glycinamide has been extensively studied for its potential therapeutic properties in the treatment of cognitive disorders such as schizophrenia, Alzheimer's disease, and attention deficit hyperactivity disorder (ADHD). Animal studies have shown that N~1~-(2-ethoxyphenyl)-N~2~-(2-ethylphenyl)-N~2~-(phenylsulfonyl)glycinamide can improve cognitive function and memory by enhancing the activity of the neurotransmitter glycine in the brain.
特性
IUPAC Name |
2-[N-(benzenesulfonyl)-2-ethylanilino]-N-(2-ethoxyphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N2O4S/c1-3-19-12-8-10-16-22(19)26(31(28,29)20-13-6-5-7-14-20)18-24(27)25-21-15-9-11-17-23(21)30-4-2/h5-17H,3-4,18H2,1-2H3,(H,25,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NITRISIJGDJVPY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1N(CC(=O)NC2=CC=CC=C2OCC)S(=O)(=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![1-[(4-methoxyphenyl)sulfonyl]-N-(2,4,5-trichlorophenyl)-4-piperidinecarboxamide](/img/structure/B3435818.png)
![N-[4-(aminosulfonyl)phenyl]-1-(2-thienylcarbonyl)-4-piperidinecarboxamide](/img/structure/B3435825.png)
![2-(methylthio)-N-spiro[1,3-benzodioxole-2,1'-cyclohexan]-5-ylbenzamide](/img/structure/B3435832.png)
![3-amino-6-(1,3-benzodioxol-5-yl)-N-(4-bromo-2-methylphenyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B3435847.png)
![1-[(2,5-dichlorophenyl)sulfonyl]-4-(1-pyrrolidinylcarbonyl)piperidine](/img/structure/B3435848.png)
![1-(4-bromobenzoyl)-N-[2-(1-cyclohexen-1-yl)ethyl]-4-piperidinecarboxamide](/img/structure/B3435852.png)

![6-(3,4-dimethoxyphenyl)-2-[(3-fluorobenzyl)thio]nicotinonitrile](/img/structure/B3435862.png)

![2-{[3-cyano-6-(3-methoxyphenyl)pyridin-2-yl]thio}-N-cyclopentylacetamide](/img/structure/B3435882.png)
![dimethyl 2-{[(4-bromophenyl)acetyl]amino}terephthalate](/img/structure/B3435883.png)